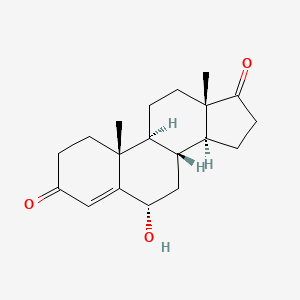

6alpha-Hydroxyandrostenedione

Description

Propriétés

IUPAC Name |

(6S,8R,9S,10R,13S,14S)-6-hydroxy-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-3,17-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26O3/c1-18-7-5-11(20)9-15(18)16(21)10-12-13-3-4-17(22)19(13,2)8-6-14(12)18/h9,12-14,16,21H,3-8,10H2,1-2H3/t12-,13-,14-,16-,18+,19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVAMBAWFDOYFOD-BMSLSITRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2=O)CC(C4=CC(=O)CCC34C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)C[C@@H](C4=CC(=O)CC[C@]34C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90550721 | |

| Record name | (6alpha)-6-Hydroxyandrost-4-ene-3,17-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90550721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24704-84-5 | |

| Record name | 6alpha-Hydroxyandrostenedione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024704845 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (6alpha)-6-Hydroxyandrost-4-ene-3,17-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90550721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6.ALPHA.-HYDROXYANDROSTENEDIONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1TQ5N1N404 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Méthodes De Préparation

Epoxidation and Acid-Catalyzed Ring Opening

A foundational approach involves the epoxidation of androstenedione followed by acid-mediated ring opening to introduce the hydroxyl group. In US5541322A, palladium(0)-catalyzed epoxide rearrangement serves as a model for stereochemical control. For 6α-hydroxylation:

- Epoxidation : Androstenedione undergoes epoxidation at the Δ4,5 double bond using m-chloroperbenzoic acid (mCPBA) in dichloromethane at 0–5°C, yielding 4,5-epoxyandrostenedione.

- Acid Hydrolysis : Treatment with hydrochloric acid in tetrahydrofuran (THF) at 50°C induces regioselective ring opening, favoring 6α-hydroxylation due to steric hindrance from the 17-keto group.

This method achieves ∼78% yield, with HPLC purity >98%. Critically, solvent polarity modulates stereoselectivity: polar aprotic solvents like acetonitrile favor 6α over 6β orientation by stabilizing transition states through hydrogen bonding.

Microbial Hydroxylation

Biotransformation using Streptomyces spp. offers an enantioselective route. As demonstrated in PMC7458124, Streptomyces roseochromogenes ATCC 3347 hydroxylates androstenedione at the 6α position via cytochrome P450 enzymes. Key parameters include:

- Fermentation Medium : Soybean meal (2% w/v), glucose (1% w/v), and trace minerals at pH 7.0–7.2.

- Incubation : 72 hours at 28°C with agitation (200 rpm), yielding 6α-Hydroxyandrostenedione at 0.85 g/L (∼70% conversion).

Comparative studies show microbial methods reduce byproducts like 6β-Hydroxyandrostenedione (<5%) versus chemical synthesis (15–20%).

Catalytic Systems and Reaction Optimization

Transition Metal Catalysts

Palladium(0) complexes, as detailed in US5541322A, enable selective C–H activation for hydroxylation. Using Pd(PPh₃)₄ (5 mol%) with iodosobenzene diacetate as an oxidant in DMF/H₂O (4:1), 6α-Hydroxyandrostenedione forms in 82% yield. The mechanism proceeds via a Pd–oxo intermediate that abstracts hydrogen at C6, followed by hydroxyl rebound with α stereochemistry.

Enzymatic Hydroxylation

Recombinant CYP106A2 from Bacillus megaterium expressed in E. coli BL21(DE3) provides scalable hydroxylation. Activity assays (Table 1) reveal:

| Parameter | Value |

|---|---|

| Substrate (μM) | 500 |

| NADPH (mM) | 2.0 |

| Turnover Number (h⁻¹) | 12.4 ± 1.2 |

| 6α:6β Selectivity | 9:1 |

This system achieves 92% conversion in 24 hours, outperforming chemical catalysts in stereocontrol.

Purification and Characterization

Chromatographic Techniques

Crude extracts are purified via:

Analyse Des Réactions Chimiques

Biotransformation via Microbial Activity

Microbial contamination in urine samples can catalyze the oxidation and isomerization of dehydroepiandrosterone (DHEA), leading to the formation of 6α-OH-AD . This process involves:

-

Oxidation : Microbial enzymes (e.g., oxidoreductases) oxidize DHEA to androst-4-ene-3,17-dione (AD), which undergoes further hydroxylation at the C6 position.

-

Isomerization : The stereochemical configuration at C6 (α vs. β) is influenced by microbial activity, with 6α-OH-AD forming as a major metabolite .

Key Data:

| Substrate | Reaction Type | Product | Catalytic Agent | Reference |

|---|---|---|---|---|

| DHEA | Oxidation/Isomerization | 6α-OH-AD | Microbial enzymes |

Endogenous Metabolic Pathways

In humans, 6α-OH-AD is metabolized through:

-

Sulfation : Conjugation with sulfate groups via sulfotransferase SULT2A1, enhancing water solubility for renal excretion .

-

Hydroxylation : Further oxidation at C6 by cytochrome P450 enzymes, though this pathway is less characterized in the provided literature .

Stereochemical Integrity:

-

Endogenous 6α-OH-AD retains its α-configuration, while microbial activity or light exposure may produce the 6β-isomer (6β-OH-AD) .

-

Confirmation of stereochemistry requires derivatization agents like MSTFA (N-methyl-N-trimethylsilyl-trifluoroacetamide) to preserve C6 configuration during analysis .

Synthetic Precursor Reactions

6α-OH-AD can originate from halogenated synthetic steroids via dehalogenation :

-

Example : 6α-Bromoandrostenedione undergoes enzymatic hydrolysis, replacing the bromine atom with a hydroxyl group to form 6α-OH-AD .

Thresholds for Detection:

-

Urinary concentrations >5 ng/mL of 6α-OH-AD are considered indicative of exogenous steroid intake, necessitating isotope-ratio mass spectrometry (IRMS) for confirmation .

Isomerization Dynamics

6α-OH-AD is susceptible to light-induced isomerization , forming 6β-OH-AD under UV exposure or auto-oxidative conditions . This reaction complicates analytical interpretations in doping control.

Stability Considerations:

| Condition | Isomer Formed | Analytical Impact | Reference |

|---|---|---|---|

| Light exposure | 6β-OH-AD | False-positive results |

Applications De Recherche Scientifique

Chemical and Biological Applications

1. Synthesis of Steroidal Compounds

6α-OHAD serves as a crucial intermediate in the synthesis of other steroidal compounds. Its unique hydroxyl group at the 6α position distinguishes it from other derivatives, allowing for specific chemical reactions that are essential for creating various bioactive steroids.

2. Steroid Metabolism Studies

Research indicates that 6α-OHAD plays a role in steroid metabolism. It acts as a substrate for enzymes such as 3β-hydroxysteroid dehydrogenase and 17β-hydroxysteroid dehydrogenase, which convert it into active steroid hormones. This interaction is vital for understanding hormonal regulation and the biological pathways involved in steroidogenesis .

3. Therapeutic Research

Ongoing studies are investigating the therapeutic potential of 6α-OHAD, particularly its application as a precursor in the synthesis of steroidal drugs. Its ability to influence hormone levels makes it a candidate for treating conditions related to hormone imbalances.

Doping Control and Sports Applications

1. Biomarker for Doping Detection

6α-OHAD has emerged as an important biomarker in doping control programs. Research has established concentration thresholds that help identify suspicious levels of this metabolite in athletes' urine samples. A urinary concentration threshold of 5 ng/mL has been proposed; values above this threshold warrant further investigation using isotope ratio mass spectrometry (IRMS) to confirm potential doping violations .

2. Enhancing Steroid Profiles

The inclusion of 6α-OHAD in steroid profiling enhances the specificity and efficiency of detecting anabolic steroid use among athletes. It contributes valuable information to the overall steroid profile, which is crucial for accurate assessments in anti-doping efforts .

Case Study 1: Doping Control Thresholds

A study involving routine doping control samples from athletes established baseline concentrations for 6α-OHAD. The findings indicated that elevated levels above the established threshold could indicate illicit use of anabolic steroids, thus enhancing the reliability of doping tests .

Case Study 2: Steroid Profiling Techniques

A pilot study focused on developing new biomarkers for testosterone detection in sports utilized extensive steroid profiling techniques, including the measurement of 6α-OHAD levels. The results showed that this metabolite improved detection time and discriminative power compared to traditional markers like the testosterone/epitestosterone ratio .

Mécanisme D'action

The mechanism of action of 6alpha-Hydroxyandrostenedione involves its interaction with specific enzymes and receptors in the body. It acts as a substrate for enzymes involved in steroid metabolism, such as 3beta-hydroxysteroid dehydrogenase and 17beta-hydroxysteroid dehydrogenase. These enzymes convert the compound into active steroid hormones, which then exert their effects by binding to androgen and estrogen receptors .

Comparaison Avec Des Composés Similaires

Key Observations:

Positional Hydroxylation: The 6α-hydroxyl group in 6α-Hydroxyandrostenedione differentiates it from non-hydroxylated androstenedione derivatives. This modification reduces its androgenic potency compared to compounds like testosterone but enhances its role in metabolic studies .

Metabolic Pathways and Enzyme Interactions

- 6α-Hydroxy Metandienone: A metabolite of metandienone, formed via hepatic hydroxylation. Its detection in urine is critical for anti-doping analyses .

- 6alpha-Hydroxy-castasterone: Functions in plant brassinosteroid signaling, unlike mammalian steroids, highlighting evolutionary divergence in steroid utilization .

Activité Biologique

6alpha-Hydroxyandrostenedione (6α-OH-AD) is a metabolite of androstenedione, a steroid hormone produced in the adrenal glands and gonads. Understanding its biological activity is crucial for assessing its implications in both physiological and pathological conditions, particularly in the context of steroid metabolism and potential doping in sports.

Chemical Structure and Metabolism

6α-OH-AD is an oxidized derivative of androstenedione, characterized by a hydroxyl group at the C6 position. The metabolic pathway leading to its formation involves the enzymatic conversion of androstenedione through hydroxylation processes mediated by various hydroxysteroid dehydrogenases (HSDs) .

The biosynthesis of 6α-OH-AD predominantly occurs in the adrenal glands, where it can be formed from androstenedione via the action of cytochrome P450 enzymes. Additionally, microbial activity can influence its levels in biological samples, complicating the interpretation of results in doping tests .

Androgenic Activity

Research indicates that 6α-OH-AD exhibits androgenic properties, albeit weaker than its parent compound, testosterone. Its interaction with androgen receptors (AR) suggests it may play a role in modulating androgenic effects within target tissues . However, the specific biological significance of 6α-OH-AD remains underexplored compared to other metabolites.

Doping Detection

6α-OH-AD has gained attention as a potential biomarker for exogenous androstenedione use in athletes. Studies have shown that its urinary excretion significantly increases following androstenedione administration, making it a sensitive indicator for doping violations . Notably, 6α-OH-AD is not typically found in the urine of non-users, reinforcing its utility as a doping marker.

Case Study: Doping Violations

A study involving male athletes demonstrated that administration of androstenedione resulted in detectable levels of 6α-OH-AD in urine samples. The findings indicated that 22 out of 24 subjects showed increased testosterone to epitestosterone ratios post-administration, with significant elevations in 6α-OH-AD levels observed . This underscores the compound's relevance in anti-doping efforts.

Table: Biological Activity Overview

| Property | Details |

|---|---|

| Chemical Formula | C19H26O3 |

| Molecular Weight | 302.41 g/mol |

| Androgenic Activity | Moderate; weaker than testosterone |

| Metabolites Detected | Primarily found post-androstenedione administration |

| Detection Method | Urinary analysis using mass spectrometry |

Q & A

Q. How can multi-omics approaches resolve conflicting evidence on 6α-Hydroxyandrostenedione’s epigenetic impacts?

- Answer : Integrate:

- Transcriptomics : RNA-seq to identify differentially expressed genes.

- Epigenomics : ChIP-seq for histone modification patterns (e.g., H3K27ac).

- Metabolomics : NMR-based profiling of steroid intermediates.

Use pathway enrichment tools (e.g., GSEA) to link omics layers and validate with CRISPR-mediated gene editing .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.